Benzoxadiazolen

Benzoxadiazoles are a class of heterocyclic compounds characterized by the benzene ring fused to an oxadiazole moiety, typically featuring a five-membered ring containing three oxygen atoms and two nitrogen atoms. These molecules possess unique electronic properties due to their conjugated structure, making them valuable in various applications across different industries.

In pharmaceuticals, benzoxadiazoles have shown potential as antifungal agents due to their strong interaction with fungal cell membranes. They exhibit broad-spectrum activity against a variety of fungi, including those resistant to other classes of fungicides. Additionally, certain derivatives can modulate the immune response and inhibit protein synthesis in pathogens.

In agronomy, benzoxadiazoles are utilized as seed treatments or foliar sprays to protect crops from fungal infections. Their ability to penetrate plant tissues allows for systemic activity, providing long-lasting protection against diseases caused by fungi. Moreover, these compounds often exhibit synergistic effects when combined with other fungicides, enhancing their overall efficacy.

In materials science, benzoxadiazoles are employed in the synthesis of organic semiconductors and electroactive polymers due to their excellent electrical conductivity and photostability. These properties make them suitable for applications in optoelectronic devices such as solar cells and sensors.

Overall, benzoxadiazoles represent a promising class of molecules with diverse applications that continue to be explored and developed in various fields within the chemical industry.

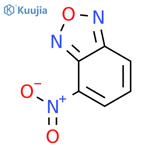

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

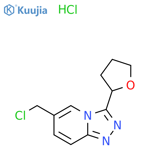

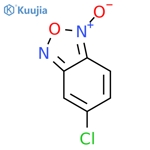

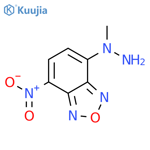

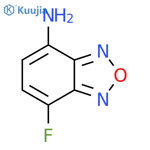

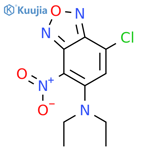

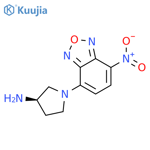

|

5-Chlorobenzofurazan | 19155-86-3 | C6H3ClN2O |

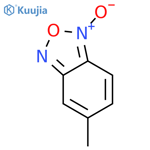

|

5-Chloro-2,1,3-benzoxadiazole 1-oxide | 17348-69-5 | C6H3ClN2O2 |

|

5-Methylbenzofurazan-1-oxide | 19164-41-1 | C7H6N2O2 |

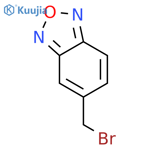

|

5-(Bromomethyl)-2,1,3-benzoxadiazole | 32863-31-3 | C7H5BrN2O |

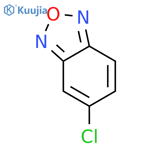

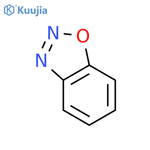

|

1,2,3-Benzoxadiazole(6CI,8CI,9CI) | 273-59-6 | C6H4N2O |

|

2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro- | 214147-22-5 | C7H7N5O3 |

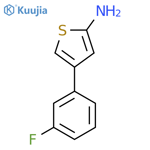

|

7-fluoro-2,1,3-benzoxadiazol-4-amine | 215818-26-1 | C6H4FN3O |

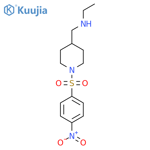

|

7-Chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine | 257932-06-2 | C10H11ClN4O3 |

|

(R)-(-)-NBD-APY | 143112-51-0 | C10H11N5O3 |

|

4-Nitrobenzo[c][1,2,5]oxadiazole | 16322-19-3 | C6H3N3O3 |

Gerelateerde literatuur

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

Aanbevolen leveranciers

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

pengshengyueFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten